Cas no 5678-45-5 (3-Amino-3-(4-methoxyphenyl)propanoic acid)

3-Amino-3-(4-methoxyphenyl)propanoic acid is a versatile organic compound featuring a 4-methoxyphenyl group and an amino acid moiety. Its unique structure and properties make it suitable for various applications, including pharmaceuticals, agrochemicals, and materials science. This compound offers advantages such as enhanced stability, improved solubility, and favorable reactivity, contributing to its utility in diverse chemical transformations.
3-Amino-3-(4-methoxyphenyl)propanoic acid structure
5678-45-5 structure
Product Name:3-Amino-3-(4-methoxyphenyl)propanoic acid
CAS No:5678-45-5
MF:C10H13NO3
MW:195.215122938156
MDL:MFCD00187209
CID:46085
PubChem ID:585889
Update Time:2025-06-20

3-Amino-3-(4-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-3-(4-methoxyphenyl)propanoic acid
    • 3-Amino-3-(4-methoxyphenyl)propionic Acid
    • 3-Amino-3-(4-methoxy-phenyl)-propionic acid
    • DL-?-(p-Methoxyphenyl)alanine
    • Hydrocinnamicacid, b-amino-p-methoxy- (6CI,7CI,8CI)
    • (RS)-b-Amino-b-(4-methoxyphenyl)propionic acid
    • b-Amino-4-methoxybenzenepropanoic acid
    • b-Amino-p-methoxyhydrocinnamicacid
    • dl-3-amino-3-(4-methoxy-phenyl)-propionic acid
    • 3-(p-methoxyphenyl)-dl-beta-alanine
    • NYTANCDDCQVQHG-UHFFFAOYSA-N
    • BETA-(4-METHOXYPHENYL)-BETA-AMINOPROPIONIC ACID
    • (S)- 3-Amino-3-(4-methoxyphenyl)-propionic acid
    • ZERO/001586
    • PubChem24028
    • PubChem13902
    • Benzenepropanoic acid, b-amino-4-methoxy-, (bS)-
    • Benzenepropanoic a
    • A8118
    • DL- -(p-Methoxyphenyl)alanine
    • CHEMBL4173325
    • SR-01000597124
    • (S)-
    • Z147647160
    • 7R-0624
    • AB08689
    • 3-amino-3-(p-methoxyphenyl)propionic acid
    • Oprea1_156707
    • 5678-45-5
    • 3-amino-3-(4-methoxyphenyl)-propionic acid
    • SY007346
    • 3-amino-3-(4'-methoxyphenyl)propionic acid
    • EU-0066634
    • AKOS016043233
    • CS-0113048
    • Q-102264
    • .beta.-Amino-p-methoxyhydrocinnamic acid
    • FT-0630336
    • 3-Amino-3-(4-methoxy-phenyl)-propionic acid
    • AKOS000201346
    • FT-0614944
    • 3-Amino-3-(4-methoxyphenyl)propionic acid, 97%
    • EN300-22836
    • AC-23773
    • MFCD00187209
    • BB 0249704
    • (R)-
    • DTXSID20927321
    • Benzenepropanoic?acid,?
    • J-511578
    • AB17827
    • A-(p-methoxyphenyl)alanine
    • AB04473
    • SR-01000597124-1
    • 3-amino-3-(4-methoxyphenyl)propanoic acid;3-(P-METHOXYPHENYL)-DL-BETA-ALANINE
    • HMS1546C01
    • FT-0630096
    • A-amino-4-methoxy-
    • Oprea1_765698
    • 3-amino-3-(4-methoxyphenyl)propanoicacid
    • TimTec1_004269
    • SCHEMBL2452463
    • 3-amino-3-(4'-methoxyphenyl) propionic acid
    • AMY20243
    • dl-beta-(p-methoxyphenyl)alanine
    • (S)-3-amino-3-(4-methoxyphenyl)-propionic acid
    • BBL005121
    • (R)-3-Amino-3-(4-methoxy-phenyl)-propionicacid
    • DB-016874
    • DB-012380
    • (s)-b-(p-methoxyphenyl)-b-alanine
    • ALBB-006622
    • DB-062840
    • Benzenepropanoic acid, b-amino-4-bromo-
    • STK391434
    • A2532
    • MDL: MFCD00187209
    • Inchi: 1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
    • InChI Key: NYTANCDDCQVQHG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C(CC(=O)O)N

Computed Properties

  • Exact Mass: 195.09000
  • Monoisotopic Mass: 195.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.4
  • Topological Polar Surface Area: 72.6

Experimental Properties

  • Color/Form: White or light beige crystalline powder
  • Density: 1.1926 (rough estimate)
  • Melting Point: 232°C(dec.)(lit.)
  • Boiling Point: 331.88°C (rough estimate)
  • Refractive Index: 1.5150 (estimate)
  • PSA: 72.55000
  • LogP: 1.87000
  • Solubility: Not determined

3-Amino-3-(4-methoxyphenyl)propanoic acid Security Information

3-Amino-3-(4-methoxyphenyl)propanoic acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Amino-3-(4-methoxyphenyl)propanoic acid Production Method

3-Amino-3-(4-methoxyphenyl)propanoic acid Related Literature

  • 1. Design and preparation of serine–threonine protein phosphatase inhibitors based upon the nodularin and microcystin toxin structures. Part 3
    Kerri L. Webster,Antony B. Maude,Michael E. O'Donnell,Amit P. Mehrotra,David Gani J. Chem. Soc. Perkin Trans. 1 2001 1673

Additional information on 3-Amino-3-(4-methoxyphenyl)propanoic acid

Introduction to 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS No. 5678-45-5) and Its Emerging Applications in Chemical Biology

3-Amino-3-(4-methoxyphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 5678-45-5, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This amino acid derivative features a propyl backbone substituted with an amino group at the third carbon and a 4-methoxyphenyl (anisyl) moiety, which imparts distinct chemical reactivity and biological potential. The compound's molecular structure, characterized by a combination of aromatic and aliphatic domains, makes it a valuable scaffold for the development of novel bioactive molecules.

The 3-amino-3-(4-methoxyphenyl)propanoic acid molecule exhibits remarkable chiral characteristics, with the presence of a stereogenic center at the third carbon position. This chirality is crucial for its biological activity, as enantiomers of this compound can exhibit vastly different pharmacological effects. The 4-methoxyphenyl group introduces hydrophobicity and electronic modulation, enhancing interactions with biological targets such as enzymes and receptors. These structural features have positioned 3-amino-3-(4-methoxyphenyl)propanoic acid as a key intermediate in synthetic chemistry, particularly in the design of peptidomimetics and protease inhibitors.

Recent advancements in computational chemistry and molecular modeling have further illuminated the potential of 3-amino-3-(4-methoxyphenyl)propanoic acid as a pharmacophore. Studies utilizing artificial intelligence-driven virtual screening have identified this compound as a promising candidate for modulating pathways associated with neurodegenerative diseases. The anisyl group's ability to engage in π-stacking interactions with aromatic residues in proteins suggests its utility in designing small-molecule inhibitors targeting amyloid-beta aggregation, a hallmark of Alzheimer's disease. Additionally, the amino group provides opportunities for further derivatization, enabling the synthesis of prodrugs or conjugates with enhanced bioavailability.

In the realm of drug discovery, 3-amino-3-(4-methoxyphenyl)propanoic acid has been explored as a building block for kinase inhibitors. Kinases play pivotal roles in cell signaling cascades, and their dysregulation is implicated in numerous cancers and inflammatory disorders. The propyl chain offers a suitable linker length for optimizing solubility and metabolic stability, while the methoxyphenyl moiety serves as an anchor for precise binding to ATP-binding pockets of kinases. Preliminary experimental data indicate that derivatives of 3-amino-3-(4-methoxyphenyl)propanoic acid exhibit inhibitory activity against specific kinases, warranting further investigation into their therapeutic efficacy.

The compound's applicability extends beyond pharmaceuticals into agrochemicals and material science. In agrochemistry, 3-amino-3-(4-methoxyphenyl)propanoic acid derivatives have been investigated as precursors to herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants. The methoxy group enhances lipophilicity, facilitating membrane penetration, while the amino group allows for ionic interactions with biological targets. Furthermore, research suggests that modifications to this scaffold can yield compounds with improved environmental compatibility, aligning with the growing demand for sustainable agricultural practices.

Material scientists have also recognized the potential of 3-amino-3-(4-methoxyphenyl)propanoic acid in designing functional polymers. Its incorporation into polymeric matrices can impart unique properties such as biodegradability and biocompatibility. The compound's ability to form hydrogen bonds enhances adhesion between polymer chains, leading to materials with superior mechanical strength. Additionally, its aromaticity contributes to fluorescence characteristics, making it useful in developing optoelectronic materials for sensors and displays.

The synthesis of 3-amino-3-(4-methoxyphenyl)propanoic acid presents both challenges and opportunities. Traditional routes involve multi-step organic transformations starting from readily available precursors such as 4-methoxybenzaldehyde and propargylamine. Advances in catalytic methods have enabled more efficient syntheses, reducing waste generation and improving yields. For instance, asymmetric hydrogenation techniques have been employed to achieve high enantiomeric purity without excessive use of chiral auxiliaries. Such innovations underscore the growing emphasis on green chemistry principles in the production of fine chemicals like 3-amino-3-(4-methoxyphenyl)propanoic acid.

The biological evaluation of 3-amino-3-(4-methoxyphenyl)propanoic acid has revealed intriguing interactions with cellular systems. In vitro studies have demonstrated its ability to modulate neurotransmitter release by interacting with transporters such as serotonin transporters (SERT). This finding opens avenues for exploring its potential in treating mood disorders like depression and anxiety. Moreover, its effect on mitochondrial function has been observed in preliminary assays, suggesting possible applications in managing neurodegenerative conditions associated with oxidative stress.

The future prospects of 3-amino-3-(4-methoxyphenyl)propanoic acid are vast, driven by ongoing research into its derivatives and novel applications. As computational methods continue to refine molecular design strategies, expect to see more sophisticated analogs being synthesized targeting specific therapeutic areas. Collaborations between academia and industry will be crucial in translating laboratory findings into clinical reality. Regulatory agencies are also likely to adapt their guidelines to accommodate innovative drug development approaches involving this versatile compound.

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